Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate
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Overview
Description
Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is notable for its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate is currently unknown. The compound is a derivative of thiazole, a heterocyclic organic compound that has been found in many biologically active compounds . Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with various targets, leading to a variety of biological effects . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the context of the interaction.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include a range of biological responses, from anti-inflammatory and analgesic effects to antitumor and cytotoxic activities .
Pharmacokinetics
Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes
Result of Action
Given the diverse biological activities associated with thiazole derivatives, the compound could potentially have a wide range of effects .
Biochemical Analysis
Biochemical Properties
Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to participate in electrophilic and nucleophilic substitution reactions . This compound has been shown to interact with enzymes such as acetylcholinesterase, which is involved in neurotransmitter synthesis . Additionally, it can bind to proteins like albumin, affecting their stability and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . It also affects gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . For example, it inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . This compound also influences gene expression by interacting with transcription factors and modifying chromatin structure.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo hydrolysis, leading to the formation of degradation products . In in vitro studies, prolonged exposure to this compound has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may retain or lose biological activity . This compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by solute carriers and accumulate in specific tissues, such as the liver and kidneys . The compound’s localization and accumulation can influence its therapeutic and toxic effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(2-fluorophenoxy)acetic acid: This can be achieved by reacting 2-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 2-(2-fluorophenoxy)acetamide: The acetic acid derivative is then converted to the corresponding amide using reagents like thionyl chloride followed by ammonia.
Synthesis of thiazole ring: The amide is reacted with a thioamide and a halogenated benzene derivative under cyclization conditions to form the thiazole ring.
Final esterification: The resulting thiazole derivative is esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-(2-(2-chlorophenoxy)acetamido)thiazol-4-yl)benzoate
- Methyl 4-(2-(2-(2-bromophenoxy)acetamido)thiazol-4-yl)benzoate
- Methyl 4-(2-(2-(2-iodophenoxy)acetamido)thiazol-4-yl)benzoate
Uniqueness
Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate is unique due to the presence of the fluorophenoxy group, which can significantly influence its biological activity and chemical reactivity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
methyl 4-[2-[[2-(2-fluorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4S/c1-25-18(24)13-8-6-12(7-9-13)15-11-27-19(21-15)22-17(23)10-26-16-5-3-2-4-14(16)20/h2-9,11H,10H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUQDEKZQWLCKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.